molecular formula C17H15FO3 B2736183 (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 394-26-3

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2736183
CAS No.: 394-26-3
M. Wt: 286.30 g/mol
InChI Key: FRCWAQMDSSPPFN-UHFFFAOYSA-N
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Description

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features methoxy groups on one phenyl ring and a fluorine atom on the other, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 2,4-dimethoxybenzaldehyde
    • 4-fluoroacetophenone
  • Reaction Conditions

      Base Catalyst: Sodium hydroxide or potassium hydroxide

      Solvent: Ethanol or methanol

      Temperature: Room temperature to 60°C

      Reaction Time: Several hours to overnight

  • Procedure

    • Dissolve 2,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in ethanol.
    • Add a base catalyst and stir the mixture at the desired temperature.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The precipitate is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Claisen-Schmidt condensation process, optimizing for yield and purity. This might involve continuous flow reactors, automated control of reaction conditions, and efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups or the double bond.
    • Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction

    • Reduction can occur at the carbonyl group or the double bond.
    • Common reducing agents include sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The fluorine atom can participate in nucleophilic aromatic substitution reactions.
    • Reagents like sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Products may include carboxylic acids or epoxides.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

    Antioxidant Properties: Potential use in preventing oxidative stress-related diseases.

Medicine

    Anti-inflammatory: Investigated for its potential to reduce inflammation.

    Anticancer: Studied for its cytotoxic effects on cancer cells.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets:

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase, reducing inflammation.

    DNA Interaction: Binds to DNA, causing cytotoxic effects in cancer cells.

    Reactive Oxygen Species (ROS) Scavenging: Neutralizes ROS, providing antioxidant benefits.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may reduce its biological activity.

    (2E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Chlorine atom instead of fluorine, which can alter its reactivity and biological properties.

Uniqueness

  • The presence of both methoxy groups and a fluorine atom makes (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one unique in its reactivity and biological activity. The fluorine atom can enhance its lipophilicity and metabolic stability, potentially increasing its efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

394-26-3

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3

InChI Key

FRCWAQMDSSPPFN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC

solubility

not available

Origin of Product

United States

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